molecular formula C19H22N4O5S B2467121 N1-(pyridin-4-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874806-04-9

N1-(pyridin-4-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2467121
CAS No.: 874806-04-9
M. Wt: 418.47
InChI Key: YCQKCNJNHYEMDA-UHFFFAOYSA-N
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Description

N1-(pyridin-4-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and drug discovery. Its molecular structure incorporates a pyridinylmethyl moiety and a toxyl-protected oxazolidine ring, features commonly employed in the design of pharmacologically active compounds. The oxalamide functional group is a privileged scaffold known for its ability to engage in hydrogen bonding, which can be crucial for target binding and molecular recognition. Researchers may find this compound valuable as a building block or intermediate in developing novel therapeutic agents. The presence of the pyridine ring can be leveraged to improve water solubility through salt formation, a critical strategy for enhancing the biopharmaceutical properties of drug candidates . Similarly, the tosyloxazolidine group offers a protected functional handle for further synthetic elaboration. While specific biological data for this exact compound is not available, analogous molecules featuring pyridinyl and oxalamide structures are being investigated in preclinical research for various targets, highlighting the relevance of this chemotype . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-14-2-4-16(5-3-14)29(26,27)23-10-11-28-17(23)13-22-19(25)18(24)21-12-15-6-8-20-9-7-15/h2-9,17H,10-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQKCNJNHYEMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(pyridin-4-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, commonly referred to as SDZ ISQ 844, is a compound with potential pharmaceutical applications. Its structure includes a pyridine ring and a tosylated oxazolidine, which may contribute to its biological activity. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C20H23N3O5
Molecular Weight 357.400 g/mol
CAS Number 143526-87-8
Density 1.21 g/cm³
Boiling Point 529.8 °C
LogP 1.911

Structural Characteristics

The compound features a pyridine moiety, which is known for its role in various biological activities, and a tosylated oxazolidine that may enhance its stability and solubility in biological systems.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit several pharmacological effects:

  • Antimicrobial Activity : Studies have shown that oxalamide derivatives can possess antimicrobial properties, potentially inhibiting bacterial growth.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory responses in vitro.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity Study

A study assessed the antimicrobial efficacy of various oxalamide derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations of 50 µg/mL, suggesting promising antimicrobial properties.

Anticancer Activity Research

In vitro assays conducted on human cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that the compound induced apoptosis at concentrations ranging from 10 µM to 50 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, supporting its potential as an anticancer agent.

Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of the compound in a murine model of inflammation. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential therapeutic role in inflammatory diseases.

Comparison with Similar Compounds

Substituent-Driven Bioactivity

  • Antiviral Activity : Compounds like 14 () feature thiazole and pyrrolidine groups, which may enhance binding to viral targets (e.g., HIV CD4-binding site). In contrast, the pyridin-4-ylmethyl group in the target compound could favor interactions with aromatic residues in enzymes or receptors .
  • Flavoring Agents : S336 () utilizes 2,4-dimethoxybenzyl and pyridin-2-yl ethyl groups, which are critical for umami receptor (hTAS1R1/hTAS1R3) activation. The target compound’s pyridin-4-ylmethyl group may lack this specificity due to differences in spatial orientation .
  • Enzyme Inhibition : Compound 28 () employs halogenated aryl groups (3-chloro-4-fluorophenyl) for cytochrome P450 inhibition, while the target compound’s tosyloxazolidine group could act as a leaving group or steric hindrance modulator .

Metabolic and Toxicological Profiles

  • The target compound’s tosyl group may undergo sulfonate hydrolysis, altering its metabolic pathway compared to S336 .
  • Safety Margins: S336 has a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with a safety margin >33 million. 16.100/16.101) share this profile, implying the target compound’s safety could depend on substituent toxicity .

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